molecular formula C12H24O3Si B8274715 Ethyl 2-((tert-butyldimethylsilyloxy)methyl)acrylate

Ethyl 2-((tert-butyldimethylsilyloxy)methyl)acrylate

Cat. No. B8274715
M. Wt: 244.40 g/mol
InChI Key: DDUJRVIRTCOTSL-UHFFFAOYSA-N
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Patent
US08188102B2

Procedure details

10.8 g of ethyl 2-(hydroxymethyl)acrylate (Organic Synthesis, Coll, Vol 8, 265, 1993) was diluted with 80 ml of N,N′-dimethylformamide, and 18.8 g of tert-butyldimethylsilyl chloride and 11.3 g of imidazole were added thereto. The resulting mixture was incubated at room temperature for two hours. After the reaction terminated, water was added, and the resulting solution was extracted with ethyl acetate. The organic layer was washed five times with water and saturated chloride water, dried over anhydrous sodium sulfate, filtered and distilled under a reduced pressure. The resulting residue was purified by column chromatography (ethyl acetate:n-hexane=1:30) to obtain the title compound (14.7 g, 73%).
Quantity
10.8 g
Type
reactant
Reaction Step One
Quantity
18.8 g
Type
reactant
Reaction Step One
Quantity
11.3 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Yield
73%

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][C:3](=[CH2:9])[C:4]([O:6][CH2:7][CH3:8])=[O:5].[Si:10](Cl)([C:13]([CH3:16])([CH3:15])[CH3:14])([CH3:12])[CH3:11].N1C=CN=C1>CN(C=O)C>[Si:10]([O:1][CH2:2][C:3](=[CH2:9])[C:4]([O:6][CH2:7][CH3:8])=[O:5])([C:13]([CH3:16])([CH3:15])[CH3:14])([CH3:12])[CH3:11]

Inputs

Step One
Name
Quantity
10.8 g
Type
reactant
Smiles
OCC(C(=O)OCC)=C
Name
Quantity
18.8 g
Type
reactant
Smiles
[Si](C)(C)(C(C)(C)C)Cl
Name
Quantity
11.3 g
Type
reactant
Smiles
N1C=NC=C1
Name
Quantity
80 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added
CUSTOM
Type
CUSTOM
Details
After the reaction terminated
ADDITION
Type
ADDITION
Details
water was added
EXTRACTION
Type
EXTRACTION
Details
the resulting solution was extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed five times with water and saturated chloride water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
DISTILLATION
Type
DISTILLATION
Details
distilled under a reduced pressure
CUSTOM
Type
CUSTOM
Details
The resulting residue was purified by column chromatography (ethyl acetate:n-hexane=1:30)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
[Si](C)(C)(C(C)(C)C)OCC(C(=O)OCC)=C
Measurements
Type Value Analysis
AMOUNT: MASS 14.7 g
YIELD: PERCENTYIELD 73%
YIELD: CALCULATEDPERCENTYIELD 72.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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